molecular formula C10H17NO3 B8187384 (R)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester

(R)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8187384
M. Wt: 199.25 g/mol
InChI Key: SLHBZJLUKNJYSK-MRVPVSSYSA-N
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Description

®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a tert-butyl ester group, which is commonly used to protect carboxylic acids during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method is the cyclization of β-amino alcohols with suitable leaving groups under basic conditions.

  • Introduction of the Oxo-ethyl Group: : The oxo-ethyl group can be introduced via an aldol condensation reaction. This involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to yield the desired oxo-ethyl group.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the oxo-ethyl group, to form carboxylic acids or other oxidized derivatives.

  • Reduction: : Reduction reactions can convert the oxo-ethyl group to an alcohol or other reduced forms.

  • Substitution: : The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be targeted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo-ethyl group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the azetidine ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of azetidine-containing molecules on biological systems. It may serve as a precursor for the synthesis of bioactive compounds, including potential pharmaceuticals.

Medicine

In medicine, derivatives of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester may exhibit pharmacological activity. Research into these derivatives could lead to the development of new drugs with therapeutic potential.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester depends on its specific application. In general, the azetidine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The oxo-ethyl group and tert-butyl ester can also influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound , which may exhibit different biological activity due to its stereochemistry.

    2-(2-Oxo-ethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: A similar compound with a pyrrolidine ring instead of an azetidine ring.

    2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid methyl ester: A derivative with a methyl ester group instead of a tert-butyl ester group.

Uniqueness

®-2-(2-Oxo-ethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups. The combination of the azetidine ring, oxo-ethyl group, and tert-butyl ester provides distinct reactivity and binding properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

tert-butyl (2R)-2-(2-oxoethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(11)5-7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHBZJLUKNJYSK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]1CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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